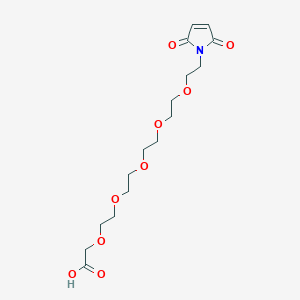

Mal-PEG5-CH2COOH

Description

General Context of PEGylation and Bioconjugation in Biomedical Science

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. europeanpharmaceuticalreview.com This technique has become fundamental in biotechnology and molecular biology. europeanpharmaceuticalreview.com A prominent strategy within bioconjugation is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to molecules like proteins, peptides, or small-molecule drugs. nih.govnih.gov The use of PEG in biological applications dates back to the 1970s. chempep.com

PEG is a synthetic, hydrophilic, and biocompatible polymer known for its minimal toxicity and immunogenicity. nih.govchempep.comthermofisher.com Its high solubility in aqueous solutions and mobility in solution make it an ideal choice for modifying therapeutic agents. europeanpharmaceuticalreview.comchempep.com The process of PEGylation can confer significant pharmacological advantages to the conjugated molecule, including:

Improved Solubility : PEG's hydrophilic nature can enhance the solubility of hydrophobic drugs. nih.gov

Extended Circulating Life : By increasing the hydrodynamic size of the molecule, PEGylation reduces its clearance rate by the kidneys and protects it from enzymatic degradation, thus prolonging its presence in the bloodstream. europeanpharmaceuticalreview.comnih.gov

Reduced Immunogenicity : The PEG chain can mask the conjugated molecule from the immune system, decreasing or even eliminating immune and allergic responses. europeanpharmaceuticalreview.comnih.gov

Enhanced Stability : PEGylation provides protection against proteolytic enzymes, increasing the stability of protein and peptide therapeutics. europeanpharmaceuticalreview.comnih.gov

These improved properties have led to the successful development of numerous PEGylated drugs approved by the U.S. Food and Drug Administration (FDA) for treating diseases such as hepatitis C, leukemia, and rheumatoid arthritis. nih.govnih.gov PEGylation is widely utilized in various biomedical fields, including drug delivery, tissue engineering, and biosensing. nih.gov

Significance of Heterobifunctional Linkers in Molecular Engineering

Cross-linkers are reagents that contain at least two reactive groups, enabling the covalent bonding of two or more molecules. gbiosciences.com They are broadly categorized as homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups). gbiosciences.com

While homobifunctional linkers are used in one-step reactions, they can lead to undesirable outcomes like self-conjugation and polymerization. gbiosciences.com Heterobifunctional linkers overcome this limitation by allowing for controlled, two-step sequential reactions. gbiosciences.com This stepwise approach minimizes unwanted intramolecular cross-reactions and polymerization, providing greater control over the final conjugate. gbiosciences.com

The versatility of heterobifunctional cross-linkers makes them invaluable tools in molecular engineering for a variety of applications: scbt.com

Studying Molecular Interactions : They are used to investigate protein-protein, protein-DNA, and protein-ligand interactions, offering insights into cellular signaling and structural biology. scbt.com

Creating Complex Conjugates : They are essential for constructing sophisticated biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combiochempeg.com In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. fujifilm.com In PROTACs, a linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase to induce targeted protein degradation. medchemexpress.combldpharm.com

Surface Immobilization : They are used to attach biomolecules to various surfaces for applications like biosensor development and diagnostic assays. scbt.com

The PEG chain within these linkers acts as a flexible spacer, imparting water solubility and biocompatibility to the entire conjugate. biochempeg.comchemscene.com The development of heterobifunctional PEGs has been a significant advancement, allowing for the precise and selective conjugation of two different molecules. chemscene.comacs.org

Role of Maleimide (B117702) and Carboxylic Acid Functionalities in Orthogonal Bioconjugation

Mal-PEG5-CH2COOH is a prime example of a heterobifunctional PEG linker, featuring a maleimide group at one end and a carboxylic acid group at the other, separated by a five-unit PEG spacer. biochempeg.combroadpharm.com The distinct reactivity of these two functional groups allows for orthogonal conjugation, meaning each group can react selectively with its target without interfering with the other.

Maleimide Group: The maleimide group is highly reactive and specific towards thiol (sulfhydryl) groups, which are found in the side chains of cysteine amino acid residues. gbiosciences.combroadpharm.com This reaction, a Michael-type addition, proceeds efficiently under mild pH conditions (typically 6.5-7.5) to form a stable thioether bond. nih.govjenkemusa.com The high specificity of the maleimide-thiol reaction makes it one of the most widely used methods for site-specific protein modification, particularly for creating antibody-drug conjugates where drugs are attached to cysteine residues on the antibody. nih.gov

Carboxylic Acid Group: The carboxylic acid (–COOH) group does not react spontaneously but can be activated to couple with primary amine (–NH2) groups. wiley-vch.de Primary amines are present on the side chains of lysine (B10760008) residues and at the N-terminus of proteins. wiley-vch.de The activation is typically achieved using carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), which convert the carboxylic acid into a highly reactive intermediate. broadpharm.comwiley-vch.de This intermediate then readily reacts with an amine to form a stable amide bond. broadpharm.comwiley-vch.de

The combination of these two functionalities in this compound allows a researcher to first perform a conjugation reaction with the maleimide group (e.g., attaching to a cysteine on a protein) and then, in a separate step, use the carboxylic acid group for a second conjugation (e.g., linking to a nanoparticle or another molecule with an available amine). broadpharm.com The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media. broadpharm.com

Properties and Applications of this compound

This compound is a well-defined, monodisperse PEG linker, meaning it has a precise length and molecular weight, which is crucial for producing well-characterized conjugates. chempep.com

| Property | Value | Source |

| Chemical Name | Maleimide-PEG5-Carboxylic Acid | biochempeg.combroadpharm.com |

| Synonyms | Mal-PEG5-acid, Mal-PEG5-CH2CH2COOH | biochempeg.com |

| CAS Number | 1286755-26-7 | biochempeg.com |

| Molecular Formula | C₁₇H₂₇NO₉ | biochempeg.com |

| Molecular Weight | 389.4 g/mol | biochempeg.com |

| Purity | Typically ≥95% | biochempeg.com |

This linker is extensively used in medical research and nanotechnology. biochempeg.com Its primary applications are in the development of complex biotherapeutics like ADCs and PROTACs, where the precise connection of different molecular entities is paramount. medchemexpress.comfujifilm.com It is also employed for the functionalization of surfaces and nanoparticles. biochempeg.comscholaris.ca For example, it can be used to attach targeting ligands to drug-delivery nanoparticles or to create functional coatings. biochempeg.comnih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOPHJDTQFOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Mal Peg5 Ch2cooh and Analogues

Strategies for Monodisperse Oligo(ethylene glycol) Synthesis

The synthesis of well-defined, monodisperse oligo(ethylene glycols) (OEGs) is a critical first step. Polydispersity in the PEG spacer can lead to heterogeneous conjugates with variable pharmacokinetic profiles. Several advanced methods have been developed to produce OEGs of specific lengths.

Chromatography-Free Preparations

Traditional purification of OEG oligomers often relies on challenging and costly chromatographic techniques. To circumvent this, chromatography-free synthetic routes have been developed, offering improved efficiency and scalability.

One notable approach involves a large-scale synthesis of monodisperse OEG mono-p-toluenesulfonates, which are versatile intermediates for various heterobifunctional PEG derivatives. rsc.org This method is characterized by the absence of chromatographic purification, low cost of materials, and high purity of the final products. rsc.orgrsc.org The key to this strategy is the careful selection of protecting groups and reaction conditions that allow for the removal of byproducts through simple extraction and precipitation steps. rsc.org For example, a process starting with tetra(ethylene glycol) (PEG4) utilizes a trityl protecting group. rsc.org Through a series of tosylation and coupling reactions, the chain is extended. Finally, catalytic hydrogenation removes the trityl groups, and the desired tosylated PEG can be separated from symmetric, unsubstituted PEG byproducts via liquid-liquid extraction. rsc.org

Another chromatography-free method relies on the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support. researchgate.net This approach also avoids chromatographic purification for both the monomer synthesis and the final product isolation. researchgate.netnih.gov

Key Features of Chromatography-Free OEG Synthesis:

| Feature | Description |

|---|---|

| Purification Method | Relies on precipitation and liquid-liquid extraction, avoiding column chromatography. rsc.org |

| Starting Materials | Often utilizes readily available and inexpensive PEG oligomers like tetra(ethylene glycol). rsc.org |

| Intermediates | Frequently employs tosylated PEG derivatives as key intermediates for chain elongation. rsc.org |

| Scalability | Methods are designed for large-scale production with high yields. rsc.orgrsc.org |

Solid-Phase Stepwise Synthesis Approaches

Solid-phase synthesis offers a powerful strategy for the controlled, stepwise construction of monodisperse OEGs. nih.gov This technique involves anchoring the growing OEG chain to a solid support, such as a polystyrene resin, which simplifies the purification process to simple washing and filtration steps. nih.govnih.gov

In a typical solid-phase synthesis cycle, a monomer unit, such as a tetraethylene glycol derivative with a tosyl group at one end and a dimethoxytrityl (DMTr) protecting group at the other, is used. nih.govnih.gov The synthesis cycle consists of three main steps:

Deprotonation: The hydroxyl group on the solid support (e.g., Wang resin) is deprotonated with a base. nih.gov

Coupling: The resulting alkoxide reacts with the tosylated monomer in a Williamson ether synthesis. nih.gov

Detritylation: The DMTr protecting group is removed with a dilute acid to expose a new hydroxyl group for the next coupling cycle. nih.gov

This method allows for the synthesis of PEGs with eight and twelve ethylene (B1197577) glycol units with near monodispersity and high yields. nih.govnih.gov The final functionalized PEG can be cleaved from the resin using an acid like trifluoroacetic acid. nih.govnih.gov An advantage of this approach is that it can produce asymmetric PEGs, which are highly desirable for many applications. nih.gov The entire process, including monomer synthesis, can be chromatography-free. nih.govnih.gov

Researchers have also developed automated solid-phase synthesis of PEGs using a modified peptide synthesizer, further enhancing the efficiency and reproducibility of this method. mtu.edu This automated approach can be used to synthesize PEGs with eight, twelve, and sixteen ethylene glycol units. mtu.edu

Iterative Chain Extension Techniques for Defined Oligomers

Iterative chain extension techniques provide a precise method for building OEG chains to a specific, predetermined length. These methods involve a repeating sequence of reactions to add a defined OEG building block in each cycle.

Another iterative strategy involves the use of a branched, three-armed nanostar as a soluble support. scilit.comresearchgate.net An octa(ethylene glycol) (EG8) building block is iteratively added to the arms of the nanostar. scilit.com The branched structure of the intermediates facilitates their purification by chromatography, and the final linear heterobifunctional PEG can be cleaved from the core. scilit.comresearchgate.net This approach has been used to produce highly pure MeO–EG24–OH. scilit.com

A macrocyclic sulfate (B86663) (MCS)-based approach has also been developed for the highly efficient synthesis of monodisperse PEGs. nih.gov This method involves the macrocyclization of oligo(ethylene glycols) to form MCS precursors. Through iterative nucleophilic ring-opening of the MCS, a series of monodisperse PEGs, including a 64-mer, can be readily prepared without the need for protecting groups. nih.gov

Comparison of Iterative Synthesis Strategies:

| Strategy | Key Features | Advantages |

|---|---|---|

| KHMDS-Promoted Exponential Growth | Rapid Williamson ether synthesis; scalable. acs.org | High efficiency and speed. acs.org |

| Branched Nanostar Support | Soluble support facilitates purification of intermediates. scilit.comresearchgate.net | High purity of final product. scilit.com |

| Macrocyclic Sulfate (MCS) Approach | No protecting groups required; iterative ring-opening. nih.gov | Synthetic simplicity and versatility. nih.gov |

Functionalization Routes to Maleimide (B117702) and Carboxylic Acid Termini

Once the monodisperse OEG has been synthesized, the next crucial step is the introduction of the terminal maleimide and carboxylic acid functionalities to produce the final heterobifunctional linker.

Introduction of Maleimide Functionality

The maleimide group is typically introduced to provide a reactive handle for conjugation with thiol-containing molecules, such as cysteine residues in proteins. precisepeg.com This reaction is highly specific and efficient, forming a stable thioether bond. precisepeg.com

One common method for introducing the maleimide group involves reacting a hydroxyl-terminated PEG with a maleimide-containing reagent. For instance, a hydroxyl group can be converted to a maleimide by end-capping with a suitable reagent, followed by an elimination reaction to reveal the maleimide double bond. nih.gov

In the context of solid-phase synthesis, the terminal hydroxyl group of the resin-bound PEG can be functionalized before cleavage from the support. nih.gov This ensures that the desired asymmetric product is obtained.

For solution-phase synthesis, a furan-protected maleimide can be used. acs.org The furan (B31954) group masks the reactivity of the maleimide during polymerization or other synthetic steps. The maleimide is then deprotected by heating. acs.org

Carboxylic Acid Terminal Derivatization

The carboxylic acid terminus provides a versatile functional group for conjugation to amine-containing molecules, often through the formation of an amide bond. labinsights.nl

A straightforward method for introducing a carboxylic acid group is the oxidation of a terminal primary alcohol on the PEG chain. researchgate.netresearchgate.net However, this can sometimes be challenging. A more general method involves a substitution reaction of a mesylated PEG with a mono-alkoxide of a symmetrical diol to yield a hydroxyl-terminated polymer, which is then oxidized to the carboxylic acid under mild conditions. researchgate.net

Another approach is to react a hydroxyl-terminated PEG with an anhydride (B1165640), such as diglycolic anhydride or succinic anhydride. nih.govmdpi.com For example, reacting a hydroxyl-terminated PEG with diglycolic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding carboxylic acid-terminated PEG. nih.gov Similarly, succinic anhydride can be used to cap the ends of a PEG chain with carboxylic acid groups. mdpi.com

These functionalization strategies can be combined to produce the desired heterobifunctional Mal-PEG5-CH2COOH linker, a valuable reagent for a wide range of applications in bioconjugation and materials science.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Maleimide-pentaethylene glycol-carboxylic acid | This compound |

| Oligo(ethylene glycol) | OEG |

| Poly(ethylene glycol) | PEG |

| para-Toluenesulfonate | Ts |

| Dimethoxytrityl | DMTr |

| Trifluoroacetic acid | TFA |

| Potassium bis(trimethylsilyl)amide | KHMDS |

| Octa(ethylene glycol) | EG8 |

| Macrocyclic sulfate | MCS |

| 4-Dimethylaminopyridine | DMAP |

| Succinic anhydride | SA |

| Diglycolic anhydride | |

| Wang resin | |

| Tetraethylene glycol | PEG4 |

| MeO–EG24–OH | |

| Mal-PEG5-T-Butyl Ester | Mal-PEG5-COOtBu |

| Fmoc-8-amino-3,6-dioxaoctanoic acid | Fmoc-NH-PEG2-CH2COOH |

| Pentaethylene glycol | |

| N-Boc-4-pentyne-1-amine | |

| 6-Maleimidocapronic acid | |

| Polystyrene | |

| Tetraethylene glycol mono-p-toluenesulfonate | |

| Polyethylene (B3416737) glycol mono-p-toluenesulfonate | PEGn-Ts |

| Trityl | |

| Thiol | -SH |

| Furan-protected maleimide | |

| Mesylated PEG | mPEG-mesylate |

| Hydroxyl-terminated polymer | |

| α-alkyne-ω-carboxylic acid PEG | |

| α-alkyne-ω-hydroxyl PEG | |

| 3-trimethylsilyl-2-propargyl alcohol | TMSP |

| N,N'-disuccinimidyl carbonate | |

| Carboxyl Group Terminated PECP | HOOC–PECP–COOH |

| Mal-PEG5-acid | |

| Mal-PEG5-CH2CH2COOH | |

| Fmoc-PEG5-acetic acid | |

| Fmoc-NH-5(ethylene glycol)-acetic acid | |

| 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azahenicosan-21-oic acid | |

| 17-[(9-Fluorenylmethoxycarbonyl)amino]-3,6,9,12,15-pentaoxaheptadecanoic acid | |

| 5,8,11,14,17-Pentaoxa-2-azanonadecanedi | |

| Mal-CH2CONH-PEG5-CH2CH2COONHS Ester | |

| Br-PEG5-CH2COOH |

Control of Oligomer Purity and Defined Structure in Synthesis

The functionality and efficacy of heterobifunctional linkers, such as this compound, are critically dependent on their structural integrity and purity. Unlike traditional polymeric PEGs, which are mixtures of different chain lengths (polydisperse), advanced applications necessitate molecules with a precisely defined number of ethylene glycol units, known as monodisperse or discrete PEGs (dPEGs). international-biopharma.comthermofisher.comgoogle.com Achieving this level of molecular precision requires sophisticated synthetic strategies and rigorous purification protocols to ensure a homogenous final product with a defined structure. rsc.orgresearchgate.net

The synthesis of well-defined, monodisperse PEG oligomers is a significant challenge because conventional polymerization of ethylene oxide typically yields a polydisperse mixture. international-biopharma.com To overcome this, strategies have been developed that focus on the stepwise construction of the PEG chain or the use of pre-purified oligomers. An automated stepwise synthesis, for instance, can be performed on a solid support, where PEG monomers are added sequentially to build the chain to a precise length. researchgate.net This method offers a high degree of control over the final molecular structure. researchgate.net Alternative approaches employ chromatography-free synthesis, where by-products from each step are carried forward and then removed efficiently in the final stages through methods like liquid-liquid extraction. rsc.org This can be particularly advantageous for large-scale production of high-purity PEG intermediates. rsc.orgrsc.org

Purification is a crucial step to isolate the target compound from reactants and side products. A variety of chromatographic techniques are employed, each leveraging different physicochemical properties to achieve separation. international-biopharma.com

Chromatographic Purification: High-performance liquid chromatography (HPLC) is a cornerstone of PEG derivative purification. international-biopharma.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating oligomers with minor differences in length and polarity and is a primary method for quantitatively analyzing oligomer purity. rsc.org Ion-exchange chromatography (IEX) is invaluable for purifying molecules with ionizable groups, such as the terminal carboxylic acid of this compound. nih.gov This technique efficiently separates the desired acidic product from non-acidic precursors or by-products. nih.gov Other methods like hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC) also serve specific purification purposes, such as separating PEGs based on hydrophobicity or removing low molecular weight impurities, respectively. google.com

Non-Chromatographic Purification: Techniques such as precipitation, crystallization, and dialysis are also utilized. nih.govatlantis-press.com Precipitation in a non-solvent like diethyl ether is a common method to isolate the synthesized PEG derivative from the reaction mixture. nih.govatlantis-press.com For larger PEG analogues, membrane dialysis can be effective in removing small molecule impurities and salts. nih.gov

The following table summarizes key purification techniques used for PEG derivatives.

Table 1: Comparison of Purification Techniques for PEG Derivatives

| Technique | Principle of Separation | Primary Application in PEG Synthesis | Strengths & Limitations |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Separation of oligomers with different lengths; quantitative purity analysis. rsc.org | Strengths: High resolution for closely related oligomers. rsc.orgLimitations: Can be costly for large-scale preparative purification. google.com |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. nih.gov | Isolating terminally charged PEGs (e.g., -COOH) from neutral or unreacted species. nih.gov | Strengths: Highly effective for separating based on functional groups; scalable. nih.govLimitations: Requires the target molecule to have a charge. |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Removal of small molecule reactants or aggregated species. | Strengths: Good for removing impurities with significant size differences. Limitations: Poor resolution for oligomers of similar sizes. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity using a salt gradient. google.com | Purification of PEG derivatives based on end-group functionality and size. google.com | Strengths: Complementary to other methods like IEX. Limitations: Can have lower capacity and resolution compared to other techniques. |

Verification of the final product's purity and defined structure is confirmed using a combination of analytical methods.

Structural and Purity Analysis: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure, allowing for the integration of proton signals to verify the presence of the maleimide, the PEG backbone, and the terminal acid group in the correct ratios. nih.govgoogle.com Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is used to confirm the exact molecular weight of the monodisperse compound, providing direct evidence of its defined structure. nih.govnih.gov Analytical HPLC is widely used to determine the final purity of the compound, often reported as a percentage based on the integrated peak area. google.comrsc.org While powerful, some analyses have shown that mass spectrometry-based methods may occasionally overestimate the actual purity compared to quantitative HPLC. rsc.org

The following table outlines the primary analytical methods for quality control.

Table 2: Analytical Methods for Purity and Structural Confirmation

| Analytical Method | Information Provided | Relevance for this compound |

|---|---|---|

| ¹H NMR Spectroscopy | Confirms chemical structure and ratio of functional groups. nih.govgoogle.com | Verifies the successful covalent attachment and integrity of the maleimide and carboxylic acid termini relative to the PEG backbone. nih.gov |

| MALDI-TOF Mass Spectrometry | Determines precise molecular weight and assesses oligomer distribution. nih.govnih.gov | Confirms the monodisperse nature of the compound by matching the experimental mass to the theoretical mass of C₁₇H₂₇NO₉ (389.4 g/mol ). nih.govbiochempeg.com |

| Analytical HPLC | Quantifies the purity of the final product. google.comrsc.org | Provides a precise purity value (e.g., >95%) and detects the presence of any residual impurities or related substances. google.com |

Through the stringent application of these synthetic, purification, and analytical methodologies, it is possible to produce this compound and its analogues as single, well-defined chemical compounds, which is essential for their use in advanced chemical and biological applications. international-biopharma.comgoogle.com

Mechanistic and Kinetic Analysis of Mal Peg5 Ch2cooh Reactivity

Thiol-Maleimide Conjugation Reaction Mechanisms

The reaction between the maleimide (B117702) group of Mal-PEG5-CH2COOH and a thiol-containing molecule proceeds primarily through a Michael addition pathway. prolynxinc.commdpi.comresearchgate.net This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5. mdpi.comaxispharm.com The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbon atoms of the maleimide's carbon-carbon double bond. prolynxinc.com This forms a stable thioether bond, resulting in a succinimide (B58015) thioether conjugate. prolynxinc.comnih.gov

The reaction is initiated by the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion. prolynxinc.comnih.gov This equilibrium is pH-dependent. nih.gov The thiolate then attacks the electron-deficient double bond of the maleimide ring, which is activated by the two adjacent carbonyl groups. mdpi.com This nucleophilic addition leads to the formation of a covalent bond between the sulfur atom of the thiol and a carbon atom of the former double bond. prolynxinc.comnih.gov

It is important to note that the resulting thiosuccinimide adduct can be susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols. prolynxinc.commdpi.comnih.gov Additionally, hydrolysis of the succinimide ring can occur, leading to a ring-opened, more stable product. prolynxinc.comucl.ac.uk In some cases, particularly with N-terminal cysteine peptides, the initial adduct can undergo rearrangement to form a six-membered thiazine (B8601807) structure. nih.govbachem.com

Factors Influencing Reaction Specificity and Efficiency (pH, Solvent, Thiol Structure)

Several factors significantly influence the specificity and efficiency of the thiol-maleimide conjugation reaction.

pH: The pH of the reaction medium is a critical parameter. nih.govvaia.com The reaction rate is generally faster at slightly alkaline pH values (around 7.0-8.5) because a higher concentration of the reactive thiolate anion is present. thermofisher.com However, at pH values above 8.5, the hydrolysis of the maleimide group to a non-reactive maleamic acid becomes more significant, reducing the conjugation efficiency. thermofisher.comuu.nl Conversely, at acidic pH, the concentration of the thiolate anion is lower, slowing down the reaction. nih.gov For optimal selectivity towards thiols over other nucleophiles like amines, a pH range of 6.5-7.5 is recommended. mdpi.comaxispharm.com

Solvent: The choice of solvent can impact the reaction kinetics. rsc.orgresearchgate.net Polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) are commonly used and generally facilitate the reaction. axispharm.comrsc.org The solvent can influence the pKa of the thiol and the stability of the transition state, thereby affecting the reaction rate. rsc.org

Thiol Structure: The structure of the thiol-containing molecule can also affect the reaction kinetics. nih.govrsc.org The pKa of the thiol group, which is influenced by the surrounding chemical environment, determines the concentration of the reactive thiolate at a given pH. nih.gov Steric hindrance around the thiol group can also slow down the reaction rate. uu.nl For instance, the reaction with smaller thiol-containing molecules is often faster than with larger biomolecules like proteins. uu.nl

Kinetics of Thiol-Maleimide Conjugation in Aqueous Systems

The thiol-maleimide conjugation reaction is known for its rapid kinetics in aqueous solutions, often being described as a "click" reaction. mdpi.comresearchgate.net The reaction can proceed quickly under mild conditions, often reaching completion within minutes to a few hours at room temperature. uu.nlbroadpharm.com

The rate of the reaction is dependent on the concentration of both the maleimide and the thiol, as well as the pH of the system. nih.gov Studies have shown that the reaction between maleimide and small thiol molecules like cRGDfK can be very fast, with over 65% of the ligand reacting within the first 5 minutes. uu.nl For larger molecules like nanobodies, the reaction can be slower, reaching maximum coupling efficiency after about 2 hours. uu.nl

The table below summarizes kinetic data for thiol-maleimide conjugation reactions from various studies.

| Reactants | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | pH | Reference |

| Maleimide-PEG-PLGA NPs and cRGDfK | 2:1 | 30 min | 84 ± 4% | 7.0 | uu.nlnih.gov |

| Maleimide-PEG-PLGA NPs and 11A4 Nanobody | 5:1 | 2 h | 58 ± 12% | 7.4 | uu.nlnih.gov |

Carboxylic Acid Reactivity for Amide Bond Formation

The carboxylic acid group of this compound provides a second reactive handle for conjugation, typically with amine-containing molecules to form stable amide bonds.

Activation Strategies for Carboxylic Acid (e.g., NHS Ester, Carbodiimide (B86325) Coupling)

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow reaction. mychemblog.com Therefore, the carboxylic acid group must first be activated to a more electrophilic species. mychemblog.com Common activation strategies include:

N-hydroxysuccinimide (NHS) Ester Formation: The carboxylic acid can be converted to an NHS ester. creativepegworks.combiochempeg.com This is a highly reactive intermediate that readily reacts with primary amines at physiological to slightly basic pH (7-9) to form a stable amide bond. creativepegworks.combiochempeg.com This activation is often achieved using a coupling agent like a carbodiimide in the presence of N-hydroxysuccinimide. creativepegworks.com

Carbodiimide Coupling: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are widely used to directly couple carboxylic acids with amines. creativepegworks.combiochempeg.com EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate can then react with a primary amine to form an amide bond. rsc.org To improve efficiency and reduce side reactions, NHS is often added to the EDC coupling reaction to form a more stable NHS-ester intermediate. rsc.orgresearchgate.net

Reaction Kinetics of Amine-Carboxylic Acid Conjugation

The kinetics of amide bond formation are highly dependent on the activation method and reaction conditions. nih.gov Once the carboxylic acid is activated, for example as an NHS ester, the reaction with an amine is generally efficient. creativepegworks.combiochempeg.com The coupling reaction to form an amide bond typically requires a reaction time of a few hours to overnight at room temperature. broadpharm.combroadpharm.com

The rate-determining step in carbodiimide-mediated couplings is often the initial activation of the carboxylic acid to form the O-acylisourea intermediate. luxembourg-bio.com The subsequent reaction with the amine is generally faster. The pH of the reaction is also crucial; the activation with EDC and NHS is most efficient at a pH of 4.5-7.2, while the reaction of the activated ester with the amine is favored at pH 7-8. windows.net

The table below provides a general overview of the conditions for amide bond formation.

| Activation Method | Coupling Agents | pH Range | Typical Reaction Time | Reference |

| NHS Ester Formation | Carbodiimide (e.g., EDC), NHS | Activation: 4.5-7.2; Coupling: 7-9 | Hours to overnight | creativepegworks.combiochempeg.comwindows.net |

| Carbodiimide Coupling | EDC (often with NHS) | Activation: 4.5-7.2; Coupling: 7-8 | Hours to overnight | creativepegworks.combiochempeg.comrsc.orgwindows.net |

Stability Considerations of Conjugated Linkages

The stability of the thioether bond formed between the maleimide of this compound and a thiol-containing molecule is a critical factor for its applications. The initial Michael addition product, a thiosuccinimide, can undergo further reactions that impact the long-term stability of the conjugate. springernature.com These reactions include hydrolysis of the maleimide ring and retro-Michael or thiol-exchange reactions. springernature.comprolynxinc.com

The succinimide ring of the maleimide-thiol adduct is susceptible to hydrolysis, which leads to a ring-opened product. springernature.comprolynxinc.com This hydrolysis is generally irreversible and results in the formation of two isomeric succinamic acid thioethers (SATEs). prolynxinc.com A key consequence of this ring-opening is the stabilization of the conjugate, rendering it resistant to cleavage by retro-Michael reaction or thiol exchange. springernature.comprolynxinc.comacs.org

The rate of hydrolysis can be influenced by several factors. It is known to be catalyzed by base and is dependent on pH. nih.govrsc.org Studies have shown that the rate of hydrolysis increases with pH. rsc.org Furthermore, the N-substituent on the maleimide plays a crucial role. Electron-withdrawing groups on the N-substituent can significantly accelerate the rate of ring-opening hydrolysis. prolynxinc.comacs.org While specific kinetic data for the this compound adduct is not extensively documented, the presence of the PEG chain and the terminal carboxylic acid could potentially influence the local microenvironment and, consequently, the hydrolysis rate. Some research has suggested that a proximal PEG-oxygen could coordinate a water molecule, facilitating general-base catalyzed hydrolysis. prolynxinc.com

The stability of maleimide-thiol conjugates can be significantly enhanced by promoting this hydrolysis, and in some strategies, conjugates are intentionally hydrolyzed in vitro to ensure their stability in vivo. prolynxinc.comacs.org

The Michael addition of a thiol to a maleimide is a reversible process known as the retro-Michael reaction. springernature.comnih.gov This reversibility can lead to the dissociation of the conjugate back to the original thiol and maleimide. In the presence of other thiols, such as glutathione (B108866) in a biological environment, this can lead to a thiol exchange reaction, where the original thiol is replaced by the competing thiol. prolynxinc.comnih.gov This can result in the premature loss of a conjugated payload. prolynxinc.com

The stability of the thioether adduct against retro-Michael reaction and thiol exchange is a significant concern for applications requiring long-term stability. prolynxinc.comnih.gov The rate of these reactions can be influenced by temperature and pH. nih.gov However, as mentioned previously, hydrolysis of the succinimide ring to form the stable succinamic acid thioether effectively prevents these undesirable exchange reactions. springernature.comprolynxinc.com The balance between the rate of hydrolysis and the rate of thiol exchange is therefore a critical parameter in the design and application of maleimide-based conjugates. prolynxinc.com For many common maleimide linkers, the rate of ring-opening is too slow to effectively prevent thiol exchange. prolynxinc.com

Table 1: Factors Influencing the Stability of Maleimide-Thiol Conjugates

| Factor | Effect on Hydrolysis | Effect on Thiol Exchange/Retro-Michael Reaction | Reference |

|---|---|---|---|

| pH | Rate increases with increasing pH (base-catalyzed) | Can be influenced by pH | nih.govrsc.org |

| N-Substituent | Electron-withdrawing groups accelerate hydrolysis | N/A | prolynxinc.comacs.org |

| Temperature | Rate generally increases with temperature | Rate increases with temperature | nih.gov |

| Competing Thiols | N/A | Drives thiol exchange | prolynxinc.comnih.gov |

| Ring Hydrolysis | Is the process itself | Hydrolyzed product is resistant to exchange | springernature.comprolynxinc.com |

Maleimide Hydrolysis Pathways

Theoretical and Computational Modeling of Reaction Dynamics

Theoretical and computational methods, particularly density functional theory (DFT), have been employed to investigate the mechanisms and kinetics of thiol-maleimide reactions. researchgate.netrsc.org These studies provide valuable insights into the reaction pathways and the factors that influence reactivity.

For maleimide derivatives, computational studies have elucidated the role of substituents in modulating reactivity. For instance, the electronic properties of the N-substituent can affect the electrophilicity of the maleimide double bond. scienceopen.com Theoretical calculations have also been used to investigate the energetics of the reaction, including the activation barriers for the forward and reverse reactions. nih.gov These calculations can help predict the reactivity of different maleimides and the stability of the resulting adducts. nih.gov

Computational studies have also been applied to understand the subsequent reactions of the maleimide-thiol adduct. For example, modeling can provide insights into the mechanism of hydrolysis and the factors that favor ring-opening over the retro-Michael reaction. rsc.org These theoretical approaches, in conjunction with experimental data, are crucial for the rational design of stable and effective bioconjugates based on the this compound linker.

Advanced Bioconjugation and Functionalization Strategies Utilizing Mal Peg5 Ch2cooh

Site-Specific Conjugation to Biomolecules

The ability to selectively modify biomolecules at specific sites is paramount for creating well-defined and functional conjugates for therapeutic and diagnostic applications. Mal-PEG5-CH2COOH offers distinct advantages in achieving such precision.

The reaction between the maleimide (B117702) group of this compound and the thiol group of a cysteine residue is a cornerstone of site-specific protein and peptide modification. This Michael addition reaction proceeds efficiently under mild physiological conditions (pH 6.5–7.5), forming a stable thioether bond. This high selectivity allows for the precise attachment of the PEG linker to a specific cysteine residue within a protein or peptide sequence, which can be naturally occurring or introduced through site-directed mutagenesis. nih.govnih.gov

This strategy, known as PEGylation, is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. ucl.ac.be The attachment of the PEG chain can shield the biomolecule from proteolytic degradation, reduce immunogenicity, and increase its hydrodynamic radius, leading to a longer circulation half-life. ucl.ac.benih.gov For instance, cysteine-directed PEGylation has been effectively used to modify enzymes and monoclonal antibodies to enhance their tumor-targeting capabilities. mdpi.com

A key consideration in maleimide-thiol conjugation is the potential for a retro-Michael reaction, which can lead to cleavage of the thioether bond and exchange with other thiols, such as glutathione (B108866), in vivo. ucl.ac.ukcreativepegworks.com Research has focused on developing strategies to create more stable linkages, such as those that undergo transcyclization to form a more robust bond. creativepegworks.com

Table 1: Key Features of Cysteine-Mediated PEGylation using Maleimide Chemistry

| Feature | Description |

| Reaction Type | Michael Addition |

| Reactive Groups | Maleimide (on linker) and Thiol (on cysteine) |

| Optimal pH | 6.5 - 7.5 |

| Bond Formed | Stable Thioether Bond |

| Key Advantage | High site-specificity for cysteine residues. nih.gov |

| Potential Issue | Retro-Michael reaction leading to bond cleavage. ucl.ac.ukcreativepegworks.com |

The carboxyl group of this compound provides another avenue for bioconjugation, primarily targeting primary amines found on lysine (B10760008) residues and the N-terminus of proteins and peptides. mdpi.comwilhelm-lab.com To achieve this, the carboxylic acid is typically activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.comthermofisher.com This activated ester then readily reacts with amine groups under slightly basic conditions (pH 7-9) to form a stable amide bond. ucl.ac.bethermofisher.com

While lysine residues are generally abundant on the surface of proteins, leading to multiple potential conjugation sites, the N-terminal α-amine often exhibits a lower pKa than the ε-amine of lysine side chains. mdpi.com This difference in reactivity can be exploited to achieve preferential N-terminal modification by carefully controlling the reaction pH. mdpi.com

This amine-directed strategy is valuable for attaching the this compound linker to proteins that may lack accessible cysteine residues or when a different site of modification is desired. Once conjugated, the free maleimide group is available for subsequent reaction with a thiol-containing molecule.

Table 2: Comparison of Amine-Directed Conjugation Targets

| Target | Reactive Group | pKa (approximate) | Optimal Conjugation pH | Key Characteristics |

| Lysine | ε-amino group | ~10.5 | 8.5 - 9.5 mdpi.com | Abundant on protein surfaces, can lead to heterogeneous products. |

| N-terminus | α-amino group | ~8.0 | 7.0 - 7.4 mdpi.com | Allows for single-site modification, requires careful pH control for selectivity. mdpi.com |

The heterobifunctional nature of this compound is ideal for orthogonal bioconjugation strategies, where two different molecules can be sequentially linked to the PEG spacer. nih.govgoogle.com This dual functionality allows for the construction of complex molecular architectures with tailored properties.

A common approach involves a two-step process. First, the carboxyl group is activated (e.g., as an NHS ester) and reacted with an amine-containing molecule. google.com After this initial conjugation, the unreacted starting materials are removed, and the resulting intermediate, now bearing a maleimide group, is reacted with a second, thiol-containing molecule. This sequential approach ensures that the two molecules are linked through the PEG spacer without cross-reactivity.

This strategy has been employed in the development of antibody-drug conjugates (ADCs), where an antibody is first linked to the PEG spacer via its amine groups, and then a cytotoxic drug with a thiol handle is attached to the maleimide group. google.com The PEG linker in this context not only connects the two components but also enhances the solubility and stability of the final conjugate. jenkemusa.com

Amine-Directed Conjugation to Lysine Residues and N-Termini

Surface Functionalization of Nanomaterials

Modifying the surface of nanomaterials is crucial for their application in biological systems. This compound provides a versatile means to functionalize a variety of nanoparticles, enhancing their properties for biomedical use.

The surface of nanoparticles can be engineered with this compound to improve their biocompatibility and reduce non-specific interactions with biological components. wilhelm-lab.comcytodiagnostics.com The PEG portion of the linker creates a hydrophilic layer on the nanoparticle surface, which can prevent protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system. nih.govcytodiagnostics.com This "stealth" effect prolongs the circulation time of the nanoparticles in the body. mdpi.com

For gold nanoparticles, the thiol group of a molecule can be used to attach it to the gold surface. Alternatively, linkers with specific gold-binding moieties like dithiol or disulfide groups are used. wilhelm-lab.comcd-bioparticles.com The carboxyl group of this compound can then be used to attach it to an amine-functionalized nanoparticle surface. The maleimide group remains available for further conjugation. This process allows for the creation of a stable, biocompatible coating that can be further functionalized. Research has shown that modifying gold nanoparticles with PEG can significantly enhance their colloidal stability. nih.gov

This compound is instrumental in developing targeted nanoparticle systems for applications such as drug delivery and bioimaging. nih.govuu.nl The dual reactivity of the linker allows for the attachment of targeting ligands to the nanoparticle surface, enabling them to specifically bind to and be internalized by target cells. rsc.org

The general strategy involves first anchoring the linker to the nanoparticle surface. For instance, the carboxyl group can be used to attach the linker to amine-functionalized nanoparticles. mdpi.com Subsequently, a targeting ligand, such as an antibody, peptide, or small molecule containing a thiol group, can be conjugated to the surface-exposed maleimide groups. cd-bioparticles.com This approach ensures that the targeting ligand is displayed on the outer surface of the nanoparticle, readily available for interaction with its cellular receptor. nih.gov The PEG spacer provides flexibility and spatial separation, which can improve the binding affinity of the targeting ligand. rsc.org Such actively targeted nanoparticles can enhance the delivery of therapeutic payloads to diseased tissues while minimizing off-target effects. rsc.org

Table 3: Applications of this compound in Nanoparticle Functionalization

| Application | Strategy | Desired Outcome |

| Enhanced Biocompatibility | Covalent attachment of the linker to the nanoparticle surface via its carboxyl group. | Creation of a hydrophilic PEG shield, reducing protein adsorption and increasing circulation time. mdpi.comcytodiagnostics.com |

| Targeted Drug Delivery | Anchoring the linker to the nanoparticle, followed by conjugation of a thiol-containing targeting ligand to the maleimide group. | Specific delivery of therapeutic agents to target cells, improving efficacy and reducing side effects. nih.govrsc.org |

| Bioimaging | Conjugation of imaging agents (e.g., fluorescent dyes) and targeting moieties to the nanoparticle via the linker. | Targeted visualization of biological processes and structures. lunanano.com |

Engineered Surface Modification for Enhanced Biocompatibility

Fabrication of Biomaterials

The unique architecture of this compound allows for its integration into polymeric biomaterials, imparting specific functionalities. The maleimide group readily reacts with thiol (-SH) groups, while the carboxylic acid (-COOH) group can be conjugated to amine-containing molecules. This dual reactivity is leveraged in creating biomaterials with tailored properties.

Design and Engineering of Hydrogels for Biomedical Applications

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the physical properties of native tissues, making them ideal for a range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. nih.govuepb.edu.brnih.gov The design and engineering of these hydrogels often involve poly(ethylene glycol) (PEG) due to its biocompatibility, low protein adsorption, and minimal inflammatory response. nih.govmit.edu

The maleimide functional group, a key component of this compound, is particularly advantageous for hydrogel formation. nih.gov Hydrogels can be formed by reacting multi-arm PEG-maleimide macromers with thiol-containing crosslinkers. nih.govberkeley.edu This process, known as Michael-type addition, is highly efficient and occurs rapidly under physiological conditions (pH 6.5-7.5) without the need for initiators or UV light, which can be harmful to sensitive biological molecules and cells. nih.govnih.govbiorxiv.org This mild reaction condition is a significant advantage for applications involving cell encapsulation or the delivery of delicate protein therapeutics. nih.govnih.gov

The properties of these hydrogels can be precisely tuned by controlling several factors during the design phase. For instance, the gelation time, mechanical stiffness, and degradation profile can be adjusted by modifying the concentration of the polymer precursors, the pH of the reaction buffer, or the architecture of the crosslinking molecules. nih.govmit.edu Slower polymerization can lead to more uniform and mechanically homogenous hydrogels, which is crucial for applications like controlling stem cell differentiation. biorxiv.orgpnas.org

A molecule like this compound is incorporated into these systems to provide specific functionality. The maleimide group allows it to be integrated into the hydrogel backbone during the primary cross-linking reaction. Simultaneously, its terminal carboxylic acid group remains available for subsequent conjugation to bioactive molecules, such as cell-adhesion peptides (e.g., RGD), growth factors, or drugs, thereby functionalizing the hydrogel for a specific biomedical purpose. sigmaaldrich.combiochempeg.com

| Factor | Effect on Gelation | Impact on Hydrogel Properties |

|---|---|---|

| pH | Gelation is significantly faster under basic conditions (pH > 7.5) as the thiol group is more readily deprotonated to the reactive thiolate nucleophile. nih.govbiorxiv.org | Allows for tuning of gelation time for specific applications, such as injectable in-situ forming gels. nih.gov |

| Macromer Concentration | Higher polymer weight percentage leads to faster gelation times. biorxiv.org | Increases the cross-linking density, resulting in higher mechanical stiffness (storage modulus) and reduced porosity. mdpi.com |

| Temperature | Increased temperature generally leads to faster reaction kinetics and shorter gelation times. nih.gov | Can be used to control the speed of gel formation, particularly for thermo-responsive hydrogels. rsc.org |

| Crosslinker Architecture | The molecular weight and structure of the thiol-containing crosslinker affect reaction efficiency and network formation. mdpi.com | Longer or more flexible crosslinkers can lead to hydrogels with higher swelling ratios and different mechanical characteristics. mdpi.com |

Cross-linking Architectures in Polymer Networks

The architecture of a polymer network is defined by the chemical bonds (cross-links) that connect the individual polymer chains, transforming a liquid solution into a solid or gel. rjpdft.com In the context of PEG-based biomaterials, the thiol-maleimide Michael-type addition reaction is a superior method for creating well-defined and stable cross-linked networks. nih.govberkeley.edu This reaction involves the nucleophilic addition of a thiol group to the electron-deficient double bond of a maleimide ring, forming a stable thioether bond. mdpi.comresearchgate.net

This cross-linking chemistry offers several advantages over other methods like free-radical polymerization of acrylates. nih.govberkeley.edu The reaction is highly specific between thiols and maleimides at physiological pH, proceeds to high conversion rates, and generates no by-products. biorxiv.orgpnas.org This leads to the formation of stoichiometric hydrogels with improved cross-linking efficiency and more predictable network structures compared to acrylate-based systems, which can suffer from incomplete reactions and potential cytotoxicity from unreacted monomers or initiators. nih.govberkeley.edu

The resulting polymer network consists of PEG chains linked together by these stable thioether linkages. nih.gov The physical properties of the network, such as its elasticity (Young's modulus), swelling ratio, and degradation rate, are directly related to the cross-linking density—the number of cross-links per unit volume. nih.gov By using multi-armed PEG-maleimide precursors (e.g., 4-arm PEG-Mal) and di-thiol crosslinkers, a highly organized and uniform network can be fabricated. nih.govbiochempeg.com

Within this architecture, this compound serves as a crucial functionalization bridge. It can be incorporated into the network by reacting its maleimide group with a portion of the available thiol groups from the crosslinker. This tethers the PEG-COOH moiety to the polymer backbone. The carboxylic acid end can then be activated to form amide bonds with peptides or other amine-containing biomolecules, effectively decorating the hydrogel's internal structure with specific bioactive cues without disrupting the primary network architecture. biochempeg.com This "plug-and-play" capability allows for the creation of multifunctional biomaterials where the mechanical properties and the bio-functionality can be controlled independently. nih.gov

| Chemistry | Reaction Type | Key Advantages | Considerations |

|---|---|---|---|

| Maleimide-Thiol | Michael-type Addition | Rapid, highly specific reaction at physiological pH. nih.govberkeley.edu No initiator needed, high cell viability. biorxiv.org Forms stoichiometric networks with high efficiency. nih.gov | Reaction can be very fast, requiring controlled mixing for homogeneity. biorxiv.orgpnas.org |

| Acrylate | Free-Radical Polymerization | Widely used and commercially available precursors. nih.gov | Requires a photoinitiator and UV light or a chemical initiator, which can reduce cell viability. nih.govberkeley.edu Can result in network heterogeneity. berkeley.edu |

| Vinyl Sulfone-Thiol | Michael-type Addition | Reacts with thiols under physiological conditions. nih.gov | Slower reaction kinetics compared to maleimide-thiol chemistry, which may be a disadvantage for in-situ gelation. nih.govberkeley.edu |

Analytical Methodologies for Characterization of Mal Peg5 Ch2cooh Conjugates

Chromatographic Techniques for Conjugate Analysis

Chromatographic methods are fundamental in the analysis of Mal-PEG5-CH2COOH conjugates, offering powerful means to separate and quantify the conjugate from unreacted starting materials and to assess the distribution of different conjugated species.

High-Performance Liquid Chromatography (HPLC) for Purity and Mass Distribution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and its conjugates. acs.orgnih.gov By employing different column chemistries and mobile phases, HPLC can effectively separate the desired conjugate from impurities. For instance, a study developing a selective HPLC method for an 8-arm PEG-maleimide utilized a charged surface hybrid (CSH) stationary phase to characterize the molecule and its hydrolysis products. nih.gov This method was validated according to ICH Q2 guidelines for specificity, sensitivity, linearity, accuracy, and precision, highlighting its suitability for quality control. nih.gov

In a different application, the purity of PEG-azides, which are related PEG linkers, was determined by HPLC using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm. Purity levels of 98.3% and 99.4% were reported for different PEG-azide compounds. acs.org Similarly, the purity of peptide-PEG conjugates has been assessed using HPLC, with purities exceeding 96% being confirmed. nih.gov

The following table summarizes typical HPLC parameters used for the analysis of PEG-containing molecules:

| Parameter | Value/Description | Source |

| Column | Charged Surface Hybrid (CSH) or C18 | acs.orgnih.gov |

| Mobile Phase | Water/Acetonitrile Gradient | acs.org |

| Detection | UV (e.g., 254 nm) | acs.org |

| Application | Purity assessment, separation of hydrolysis products | acs.orgnih.gov |

Hydrophobic Interaction Chromatography (HIC) for Conjugate Heterogeneity

The increased hydrophobicity of the conjugate compared to the native protein can sometimes lead to challenges in resolution and recovery. nih.gov However, by optimizing the HIC method, including the use of suitable resins and step gradients, it is possible to achieve high-resolution separation and purification of the target conjugate species. nih.gov HIC is a valuable technique for both analytical characterization and preparative separation of this compound conjugates. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful technique for the detailed structural analysis of this compound conjugates, providing precise molecular weight information and enabling the identification of conjugation sites.

MALDI-TOF MS and ESI-MS for Molecular Weight Determination

Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are widely used to determine the molecular weight of polymers and their conjugates. sigmaaldrich.comcreative-proteomics.combath.ac.uk

MALDI-TOF MS is a soft ionization technique ideal for analyzing large biomolecules and polymers like PEG. creative-proteomics.combath.ac.uk It provides an absolute measurement of the molecular weight of individual polymer chains, allowing for the determination of the polymer repeat unit and end groups. bath.ac.uk For PEG standards, MALDI-TOF MS has been used to confirm molecular weights and assess sample purity by identifying the characteristic 44 Da peak spacing of the PEG monomer unit. bath.ac.uk However, the resolution of MALDI-TOF MS can decrease for molecules larger than 50 bases (or >13 kDa). sigmaaldrich.com

ESI-MS is another soft ionization method that can generate multiply charged ions, making it suitable for analyzing high molecular weight substances. sigmaaldrich.comcreative-proteomics.com It is often coupled with liquid chromatography (LC-MS) for online separation and analysis. nih.gov ESI-MS is particularly useful for the analysis of labile compounds due to its milder ionization conditions. sigmaaldrich.com

The choice between MALDI-TOF and ESI-MS often depends on the specific characteristics of the analyte and the desired information. The following table provides a comparison of the two techniques for polymer analysis:

| Feature | MALDI-TOF MS | ESI-MS | Source |

| Ionization Principle | Laser desorption from a matrix | Electrospray of a solution | sigmaaldrich.comcreative-proteomics.com |

| Ionization State | Primarily singly charged ions | Multiply charged ions | sigmaaldrich.comcreative-proteomics.com |

| Molecular Weight Range | Well-suited for high molecular weights, but resolution may decrease >13 kDa | Effective for high molecular weights due to multiple charging | sigmaaldrich.com |

| Sample Preparation | Relatively simple, requires a matrix | Can be directly coupled to LC | creative-proteomics.comnih.gov |

| Throughput | High throughput capabilities | Can be automated with LC | sigmaaldrich.com |

Peptide Mapping for Conjugation Site Identification

Peptide mapping is a critical technique for identifying the specific amino acid residues where the this compound linker has been attached to a protein. waters.compmda.go.jp The process involves the enzymatic digestion of the protein conjugate, typically with an enzyme like trypsin, to produce a predictable set of smaller peptides. pmda.go.jp

These peptides are then separated, commonly by reversed-phase HPLC, and analyzed by mass spectrometry (MS/MS). waters.comresearchgate.net The presence of the this compound moiety on a peptide results in a characteristic mass shift. By comparing the peptide map of the conjugate to that of the unconjugated protein, the modified peptides can be identified. waters.com Further fragmentation of these modified peptides using MS/MS allows for the precise localization of the conjugation site within the peptide sequence. waters.comresearchgate.net

A recent development is the use of drug deconjugation-assisted peptide mapping for antibody-drug conjugates with cleavable linkers. researchgate.net This method involves removing the hydrophobic drug moiety to improve the ionization and fragmentation of the conjugated peptide, leading to more accurate quantification of site occupancy. researchgate.net

Spectroscopic and Other Biophysical Methods

In addition to chromatography and mass spectrometry, various spectroscopic and biophysical methods can provide valuable information about the structure and properties of this compound conjugates.

While specific data for this compound is limited in the provided search results, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are generally used to confirm the structure of PEG linkers and their precursors. acs.org For example, 1H NMR and 13C NMR have been used to characterize PEG-azides. acs.org UV-Vis spectroscopy can be employed to monitor the hydrolysis of the maleimide (B117702) group, which absorbs light around 300 nm, while its hydrolyzed product does not. uu.nl

Circular Dichroism (CD) spectroscopy can be used to assess the impact of conjugation on the secondary structure of a protein. acs.org The attachment of a PEG chain could potentially alter the protein's conformation, which can be monitored by changes in the CD spectrum.

NMR Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and monitoring the progress of chemical reactions. In the context of this compound, both ¹H and ¹³C NMR are invaluable for confirming the successful synthesis of the linker itself and for verifying its conjugation to other molecules.

Reaction Monitoring: The progress of a conjugation reaction, such as the attachment of this compound to a protein or nanoparticle, can be followed by monitoring the disappearance of signals corresponding to the reactive protons of the maleimide group and the appearance of new signals corresponding to the newly formed thioether bond. For instance, the protons on the maleimide double bond exhibit a characteristic chemical shift in the ¹H NMR spectrum. Upon successful reaction with a thiol-containing molecule, this signal will diminish or disappear entirely, while new signals corresponding to the succinimide (B58015) ring protons will appear.

Structural Confirmation: Following purification of the conjugate, NMR provides definitive structural confirmation. By analyzing the chemical shifts, coupling constants, and integration of the various proton and carbon signals, researchers can verify the presence of the PEG linker, the integrity of the terminal carboxyl group, and the successful formation of the covalent bond at the maleimide terminus. For example, the repeating ethylene (B1197577) oxide units of the PEG chain give rise to a strong, characteristic signal in the ¹H NMR spectrum. nih.gov The presence of this signal, along with those corresponding to the terminal functional groups, confirms the successful incorporation of the this compound linker into the final conjugate. nih.gov Misinterpretation of NMR spectra can occur if the coupling between ¹³C and ¹H is not considered, especially for large polymers where these coupled peaks can have integrations similar to those of terminal groups. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Conjugates

| Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| Maleimide Protons | ~6.7 | Disappears upon successful conjugation to a thiol. |

| PEG Chain Protons (-CH₂CH₂O-) | ~3.6 | A strong, repeating signal characteristic of the PEG backbone. |

| Methylene Protons adjacent to COOH | ~4.1 | Confirms the presence of the terminal carboxylic acid. |

| Succinimide Ring Protons | ~2.5 - 3.5 | Appears after the reaction of the maleimide with a thiol. |

Note: Exact chemical shifts can vary depending on the solvent and the specific molecular environment.

Dynamic Light Scattering (DLS) for Nanoconjugate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles and macromolecules in solution. materials-talks.comusp.org When this compound is used to functionalize nanoparticles, DLS is essential for characterizing the hydrodynamic diameter of the resulting nanoconjugates. nih.govresearchgate.net

The principle of DLS is based on the Brownian motion of particles in a liquid. anton-paar.com Smaller particles diffuse more rapidly than larger ones, causing faster fluctuations in the intensity of scattered light. usp.org By analyzing these fluctuations, DLS instruments can calculate the translational diffusion coefficient and, subsequently, the hydrodynamic diameter of the particles using the Stokes-Einstein equation. usp.orghoriba.com

Table 2: Example of DLS Data for Nanoparticle Conjugation

| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Unfunctionalized Nanoparticles | 100 | 0.15 |

| This compound Functionalized Nanoparticles | 115 | 0.18 |

Note: The increase in diameter and a slight change in PDI are indicative of successful surface conjugation.

Quantitative Assays for Functional Group Assessment (e.g., Ellman's Reagent for Maleimide)

To determine the efficiency of a conjugation reaction, it is crucial to quantify the number of available functional groups on the surface of a molecule or nanoparticle both before and after the reaction. For conjugates involving this compound, the Ellman's test is a widely used method for the indirect quantification of the maleimide groups. researchgate.net

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. researchgate.net The quantification of maleimide groups is achieved through a back-titration approach. nih.gov A known excess of a thiol-containing compound, such as L-cysteine, is reacted with the maleimide-functionalized material. nih.gov The maleimide groups will react with a portion of the thiols. The remaining, unreacted thiols are then quantified by adding Ellman's reagent and measuring the absorbance of the resulting TNB. researchgate.netnih.gov By subtracting the amount of unreacted thiol from the initial amount, the number of maleimide groups that participated in the reaction can be determined, providing a measure of the surface density of the linker. nih.gov This method has been successfully applied to quantify maleimide groups on functionalized polystyrene particles. researchgate.net

This quantitative assessment is vital for optimizing conjugation protocols and ensuring the reproducibility of the synthesized conjugates. nih.gov

Mechanistic Studies and Emerging Research Applications of Mal Peg5 Ch2cooh Constructs

Targeted Delivery Systems: Mechanistic Insights

The architecture of Mal-PEG5-CH2COOH is particularly well-suited for creating sophisticated drug delivery systems. By linking targeting moieties, such as antibodies or peptides, to therapeutic agents, this linker facilitates the development of constructs that can selectively deliver drugs to diseased tissues, thereby enhancing efficacy and minimizing off-target effects.

Mechanisms of Enhanced Therapeutic Index in Biologics

The conjugation of biologics, such as therapeutic proteins and peptides, with PEG chains, a process known as PEGylation, can significantly improve their therapeutic index. frontiersin.orgucl.ac.be This enhancement is achieved through several mechanisms:

Increased Hydrodynamic Radius: The attachment of PEG chains increases the effective size of the biologic, which reduces its rate of clearance by the kidneys through glomerular filtration. This leads to a prolonged circulation half-life in the bloodstream. ucl.ac.bepreprints.org

Protection from Proteolysis: The PEG chain acts as a steric shield, protecting the attached protein or peptide from degradation by proteolytic enzymes. ucl.ac.becheckrare.com This increased stability further contributes to a longer duration of action.

Reduced Immunogenicity: By masking surface epitopes on the protein, PEGylation can decrease the recognition of the biologic by the immune system, thereby reducing the likelihood of an immunogenic response, which is particularly important for non-human derived proteins. ucl.ac.becheckrare.com

The use of a specific linker like this compound allows for site-specific PEGylation, which can be crucial for preserving the biological activity of the therapeutic molecule. By attaching the PEG chain at a site distant from the protein's active site, the potential for interference with its therapeutic function is minimized. preprints.org

Role in Controlled Release Systems

This compound is instrumental in the design of controlled-release systems, which aim to release a therapeutic agent in a sustained or triggered manner. biochempeg.comresearchgate.net This linker can be incorporated into various drug delivery platforms, including hydrogels and nanoparticles, to tether drugs that are subsequently released under specific physiological conditions. researchgate.netmdpi.com

Cleavable linkages can be engineered into the construct, allowing for drug release in response to specific triggers such as changes in pH or the presence of certain enzymes that are more prevalent in the target microenvironment, like a tumor. axispharm.com For instance, a drug can be attached to a hydrogel scaffold via a this compound linker that includes an enzymatically cleavable sequence. This design ensures that the drug is released predominantly at the site of action where the specific enzyme is active. researchgate.net

The ability to create both cleavable and non-cleavable linkages provides a versatile platform for tuning the release kinetics of a drug. Non-cleavable linkers are employed when the entire conjugate needs to be internalized by the target cell for the drug to be released through lysosomal degradation of the carrier.

Immuno-modulation and Stealth Properties of PEGylated Systems

The PEG component of this compound imparts "stealth" properties to the systems in which it is incorporated. preprints.orgnih.gov The hydrophilic and flexible nature of the PEG chain creates a hydration layer around the nanoparticle or drug conjugate, which sterically hinders the adsorption of opsonin proteins from the bloodstream. nih.govrsc.org This opsonization process is what typically marks foreign particles for clearance by the mononuclear phagocyte system (MPS). frontiersin.org By evading the MPS, PEGylated systems can circulate in the bloodstream for longer periods, increasing the probability of reaching their target site. frontiersin.orgnih.gov

While PEGylation is generally associated with immune evasion, emerging research indicates that PEGylated systems can also have immunomodulatory effects. mdpi.comprobiologists.com The nature of this modulation can depend on various factors, including the size and surface characteristics of the nanoparticle, the density and molecular weight of the PEG chains, and the specific biological context. rsc.org In some instances, PEGylated nanoparticles have been shown to influence cytokine production and the activity of immune cells such as macrophages and dendritic cells. frontiersin.orgmdpi.com For example, some studies have shown that certain PEGylated nanoparticles can promote a shift in macrophage polarization towards an anti-inflammatory M2 phenotype. researchgate.netnih.gov Conversely, other research suggests that anti-PEG antibodies can sometimes be generated, potentially leading to accelerated blood clearance of subsequent doses of the PEGylated drug. checkrare.comfrontiersin.org The precise role of linkers like this compound in these complex immunological interactions is an active area of investigation. researchgate.net

Contributions to Advanced Materials Science

The unique chemical properties of this compound also lend themselves to the fabrication of novel materials with applications in materials science and regenerative medicine.

Self-Assembling Polymer Architectures

This compound can be used to synthesize amphiphilic block copolymers, which are macromolecules composed of distinct hydrophilic (water-loving) and hydrophobic (water-fearing) segments. acs.orgarxiv.org In aqueous environments, these block copolymers can spontaneously self-assemble into various nanostructures, such as micelles, vesicles, or more complex hierarchical structures. acs.orgnih.govrsc.org

The process of self-assembly is driven by the thermodynamic imperative to minimize the unfavorable interactions between the hydrophobic blocks and water. acs.org The hydrophilic PEG portion of the copolymer forms a protective corona that interfaces with the aqueous surroundings, while the hydrophobic segments aggregate to form the core of the nanostructure. nih.gov this compound can be used to introduce functionality to these self-assembled structures. For example, the maleimide (B117702) or carboxylic acid terminus can be used to attach targeting ligands or therapeutic agents to the surface of the micelles or vesicles.

The characteristics of the resulting self-assembled structures, such as their size, morphology, and stability, can be precisely controlled by tailoring the molecular weight and chemical nature of the constituent polymer blocks. acs.orgnih.gov

Engineered Biomaterials for Regenerative Medicine

In the field of regenerative medicine, there is a significant need for biomaterials that can support cell growth, differentiation, and tissue formation. researchgate.netfrontiersin.org Hydrogels, which are three-dimensional networks of cross-linked polymers that can absorb large amounts of water, are particularly promising for these applications due to their structural similarity to the natural extracellular matrix (ECM). rsc.org

PEG-based hydrogels are widely used in tissue engineering because they are biocompatible, non-immunogenic, and their mechanical properties can be readily tuned. researchgate.net However, PEG itself is bio-inert, meaning it does not promote cell adhesion. researchgate.net The this compound linker provides a convenient means to overcome this limitation by allowing for the covalent attachment of bioactive molecules, such as cell-adhesion peptides (e.g., RGD sequences) or growth factors, to the hydrogel scaffold. nih.gov

The maleimide group of the linker can be used to cross-link the hydrogel network, for instance, by reacting with thiol-functionalized PEG chains. nih.gov The carboxylic acid group, on the other hand, remains available for the subsequent conjugation of biomolecules that can guide cell behavior and promote tissue regeneration. biochempeg.comresearchgate.net This ability to create hydrogels with tailored biological functionality is critical for applications ranging from wound healing and cartilage repair to the delivery of therapeutic cells like pancreatic islets. nih.govresearchgate.net

Below is a table summarizing the research applications of this compound constructs:

| Application Area | Specific Use | Key Mechanism |

| Targeted Drug Delivery | Enhancing therapeutic index of biologics | Increased half-life, reduced proteolysis and immunogenicity. frontiersin.orgucl.ac.becheckrare.com |

| Controlled release systems | Tethering of drugs to carriers with cleavable or non-cleavable bonds. axispharm.comresearchgate.net | |

| Immuno-modulation | "Stealth" properties to evade immune clearance, potential to modulate immune cell activity. preprints.orgnih.govrsc.orgfrontiersin.org | |

| Advanced Materials Science | Self-assembling polymers | Formation of functionalized micelles and vesicles from amphiphilic block copolymers. acs.orgnih.govrsc.org |

| Engineered biomaterials | Creation of bioactive hydrogels for cell culture and tissue regeneration. researchgate.netnih.gov |

Challenges and Future Perspectives in Mal Peg5 Ch2cooh Research

Addressing Conjugate Heterogeneity